molecular formula C15H15FN2O B5348763 1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)urea

1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)urea

Cat. No.: B5348763
M. Wt: 258.29 g/mol
InChI Key: RUXUCSVWWLIVGO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with dimethyl groups and the other with a fluorine atom. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-7-8-12(9-11(10)2)17-15(19)18-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXUCSVWWLIVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)urea typically involves the reaction of 3,4-dimethylaniline with 2-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Reaction of 3,4-dimethylaniline with 2-fluorophenyl isocyanate: This step involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethylphenyl)-3-phenylurea: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    1-(2-Fluorophenyl)-3-phenylurea: Lacks the dimethyl substitution, which may influence its chemical properties and applications.

The presence of both dimethyl and fluorine substitutions in this compound makes it unique and potentially more versatile in its applications.

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